Absence of Detectable Acetylcholinesterase Inhibition: A Clean Selectivity Starting Point vs. Cholinergic Quinazolines
The target compound was tested against acetylcholinesterase (AChE) at 26 µM and showed no inhibition (0% inhibition). This outcome contrasts with multiple quinazoline-4-ylsulfanylacetamide analogs that exhibit measurable muscarinic receptor or AChE-affinity, thereby establishing a cleaner baseline for programs that require cholinergic off-target avoidance .
| Evidence Dimension | Acetylcholinesterase inhibition at 26 µM |
|---|---|
| Target Compound Data | 0% inhibition at 26 µM |
| Comparator Or Baseline | Cholinergic quinazoline analogs in the 2-(quinazolin-4-ylsulfanyl)acetamide series that show cholinesterase or muscarinic activity (e.g., BDBM50367742 Ki = 5.80 nM on M2 receptor [1]) |
| Quantified Difference | Complete loss of AChE engagement vs. nanomolar activity on related cholinergic targets |
| Conditions | In vitro AChE inhibitory assay; concentration = 26 µM; data curated by Aladdin Scientific |
Why This Matters
AChE-negative profile allows this compound to be used in kinase or protease screening cascades without requiring upfront counter-screening for cholinergic artifacts—an advantage for chemical biology groups building target-agnostic probe collections.
- [1] BindingDB. BDBM50367742 (CHEMBL1788199): Ki = 5.80 nM on Muscarinic acetylcholine receptor M2. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367742 View Source
